N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide
Brand Name: Vulcanchem
CAS No.: 401631-03-6
VCID: VC15464836
InChI: InChI=1S/C14H11FN2O4S/c1-17-12-7-6-11(8-13(12)21-14(17)18)22(19,20)16-10-4-2-9(15)3-5-10/h2-8,16H,1H3
SMILES:
Molecular Formula: C14H11FN2O4S
Molecular Weight: 322.31 g/mol

N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide

CAS No.: 401631-03-6

Cat. No.: VC15464836

Molecular Formula: C14H11FN2O4S

Molecular Weight: 322.31 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide - 401631-03-6

Specification

CAS No. 401631-03-6
Molecular Formula C14H11FN2O4S
Molecular Weight 322.31 g/mol
IUPAC Name N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide
Standard InChI InChI=1S/C14H11FN2O4S/c1-17-12-7-6-11(8-13(12)21-14(17)18)22(19,20)16-10-4-2-9(15)3-5-10/h2-8,16H,1H3
Standard InChI Key GAYLUOKDPXKCNJ-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)OC1=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide has the molecular formula C₁₄H₁₁FN₂O₄S and a molar mass of 322.31 g/mol. Its solubility in aqueous media at physiological pH (7.4) is 7.2 µg/mL, indicating moderate hydrophobicity. The IUPAC name reflects its benzoxazole backbone substituted with a methyl group at position 3 and a sulfonamide-linked 4-fluorophenyl group at position 6. Key identifiers include:

PropertyValue
CAS Registry Number401631-03-6
Canonical SMILESCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)OC1=O
InChI KeyGAYLUOKDPXKCNJ-UHFFFAOYSA-N
PubChem CID728803

The benzoxazole ring system (positions 1–3) contributes to planar rigidity, while the sulfonamide group enhances hydrogen-bonding capacity, a feature common to enzyme inhibitors . The 4-fluorophenyl moiety introduces electron-withdrawing effects, potentially influencing receptor binding .

Physicochemical Properties and Drug Likeness

Solubility and Permeability

With a solubility of 7.2 µg/mL and logP ~2.8 (estimated via analogue data ), this compound likely exhibits moderate membrane permeability but may require formulation enhancements for oral bioavailability.

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